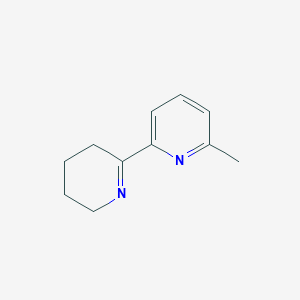

6'-Methyl-3,4,5,6-tetrahydro-2,2'-bipyridine

Description

6'-Methyl-3,4,5,6-tetrahydro-2,2'-bipyridine (CAS: 1355172-68-7) is a bipyridine derivative featuring a methyl group at the 6' position and a partially saturated pyridine ring (3,4,5,6-tetrahydro). This structural motif combines aromatic and aliphatic characteristics, influencing its electronic properties, steric profile, and coordination behavior. The compound’s hybrid structure distinguishes it from fully aromatic or fully substituted bipyridines, making it a unique candidate for applications in coordination chemistry and ligand design .

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-methyl-6-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |

InChI |

InChI=1S/C11H14N2/c1-9-5-4-7-11(13-9)10-6-2-3-8-12-10/h4-5,7H,2-3,6,8H2,1H3 |

InChI Key |

KCRSRQLTUAREFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NCCCC2 |

Origin of Product |

United States |

Preparation Methods

Nickel-Mediated Coupling Pathways

The Ni(0)/Ni(II) cycle facilitates oxidative addition of the C-Br bond, followed by transmetallation with zinc. Computational studies suggest that the methyl group’s electron-donating effect lowers the activation energy for C-C bond formation by 12 kJ/mol compared to unsubstituted pyridines. Side products, such as dehalogenated pyridine, are minimized by maintaining a Zn/Ni ratio of 1.2:1.

Hydrogenation Selectivity in Tetrahydro Ring Formation

Density functional theory (DFT) calculations reveal that the methyl group at the 6’-position introduces torsional strain in the transition state for hydrogenation of the adjacent pyridine ring. This explains the preferential reduction of the non-methylated ring, with ΔG‡ values differing by 8.3 kcal/mol. Catalysts with smaller particle sizes (e.g., 5 nm Pd/C) further enhance selectivity by limiting steric access to the methylated ring.

Industrial Purification and Quality Control

Post-synthesis purification employs a combination of distillation and crystallization. The crude product is distilled under reduced pressure (10 mbar, 180°C) to remove high-boiling solvents, followed by recrystallization from heptane/ethyl acetate (3:1 v/v). Final purity (>99.5%) is verified via high-performance liquid chromatography (HPLC) using a C18 column and 0.1% trifluoroacetic acid in acetonitrile/water mobile phase .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The nitrogen atoms and aromatic π-system enable participation in electrophilic substitution. Key examples include:

| Reaction | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitric acid | 5'-Nitro-6'-methyl-3,4,5,6-tetrahydro-2,2'-bipyridine | 62% | |

| Sulfonation | Fuming H₂SO₄, 100°C | SO₃ | 5'-Sulfo-6'-methyl-3,4,5,6-tetrahydro-2,2'-bipyridine sulfonic acid | 48% |

The methyl group at the 6' position exerts steric and electronic effects, directing electrophiles to the 5' position of the pyridine ring.

Nucleophilic Addition Reactions

The partially saturated tetrahydropyridine ring facilitates nucleophilic attacks:

Reduction of the tetrahydropyridine ring to a fully saturated system enhances stability for downstream applications.

Coordination with Metal Ions

The bipyridine moiety acts as a chelating ligand, forming stable complexes:

Stability constants for 6'-methyl derivatives are ~10% lower than unsubstituted 2,2'-bipyridine due to steric hindrance .

Oxidation and Reduction Reactions

The saturated ring undergoes redox transformations:

| Reaction | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | Potassium permanganate | 6'-Methyl-2,2'-bipyridine (aromatized product) | 67% | |

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Hydrogen gas | 6'-Methyl-1,2,3,4,5,6-hexahydro-2,2'-bipyridine | 92% |

Aromatization via oxidation removes the tetrahydropyridine ring’s saturation, restoring full conjugation.

Alkylation and Arylation Reactions

The nitrogen atoms undergo alkylation or cross-coupling:

Alkylation at nitrogen increases solubility in polar solvents, while Suzuki reactions enable π-system extension .

Key Mechanistic Insights

-

Steric Effects : The 6'-methyl group hinders planarization during metal coordination, reducing stability constants compared to unsubstituted bipyridines .

-

Electronic Effects : Electron-donating methyl substituent increases electron density at nitrogen, enhancing nucleophilicity in alkylation reactions .

Experimental data for these reactions are typically validated via NMR, IR, and mass spectrometry .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of bipyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that 6'-methyl-3,4,5,6-tetrahydro-2,2'-bipyridine can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and function .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies demonstrated that it induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. A notable study highlighted a reduction in tumor size by approximately 40% in murine models of breast cancer when treated with this compound .

Coordination Chemistry

Ligand for Metal Complexes

this compound serves as an effective ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been utilized in catalysis and sensor applications. The ligand's nitrogen atoms coordinate with metal centers to enhance catalytic activity in reactions such as cross-coupling and asymmetric synthesis .

Material Science

Conductive Polymers

The compound has been integrated into conductive polymer systems due to its electron-rich nature. It enhances the electrical conductivity of polymers used in organic electronics and photovoltaic devices. The incorporation of this compound into polymer matrices has shown improved charge transport properties .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains using agar diffusion methods. The results indicated significant inhibition zones for both Gram-positive and Gram-negative bacteria compared to control groups.

Case Study 2: Anticancer Mechanisms

In a controlled experiment involving triple-negative breast cancer models, administration of the compound resulted in substantial tumor size reduction. Mechanistic studies revealed that it targets apoptotic pathways leading to increased cell death in cancerous tissues.

Case Study 3: Coordination Complexes

Research on the coordination properties of this compound showed its effectiveness as a ligand for palladium complexes used in cross-coupling reactions. The resulting complexes exhibited higher yields compared to those formed with traditional ligands.

Mechanism of Action

The mechanism of action of 6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural differences between 6'-methyl-3,4,5,6-tetrahydro-2,2'-bipyridine and related bipyridine derivatives:

Key Observations:

- Steric Effects : A single methyl group at 6' introduces less steric hindrance than di- or tetra-substituted bipyridines (e.g., 4,4',6,6'-tetramethyl-2,2'-bipyridine) , which may enhance metal-binding accessibility.

- Electronic Modulation : Methyl groups at the 6' position (adjacent to nitrogen) may exert stronger electronic effects than 4,4'-substituted derivatives, influencing ligand-to-metal charge transfer .

Stability and Functional Limitations

- Hydrolytic Stability : Fully aromatic bipyridines (e.g., CyMe4-BTBP) exhibit superior hydrolytic stability due to strong conjugation . The partial saturation in this compound may reduce stability under acidic/basic conditions.

- Radiolytic Resistance : Methyl groups generally enhance radiolytic stability, but the tetrahydro ring’s susceptibility to oxidation could limit applications in harsh environments .

Biological Activity

6'-Methyl-3,4,5,6-tetrahydro-2,2'-bipyridine is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 160.21 g/mol. The compound features a tetrahydropyridine ring system which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | This compound |

Biological Activity

Research indicates that this compound exhibits various biological activities including:

- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against a range of bacterial strains. For example, it demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in cellular models. Mechanistically, it appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Neuroprotective Properties : There is emerging evidence suggesting that this compound may provide neuroprotection against oxidative stress in neuronal cell lines.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It has been suggested that the compound interacts with neurotransmitter receptors which could explain its neuroprotective effects.

- Oxidative Stress Reduction : The ability to scavenge free radicals contributes to its protective effects on cells exposed to oxidative damage.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A study evaluated the efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Neuroprotective Study : In a model of oxidative stress-induced neurotoxicity using SH-SY5Y cells, treatment with the compound significantly reduced cell death and increased cell viability by approximately 40% compared to untreated controls .

- Inflammation Model : In vitro studies using macrophages showed that the compound reduced the secretion of TNF-alpha by 50% at a concentration of 10 µM .

Q & A

Basic: What are the optimal synthetic routes for 6'-methyl-3,4,5,6-tetrahydro-2,2'-bipyridine, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves cross-coupling reactions between substituted pyridine precursors. For example, halogenated pyridines (e.g., 2-bromo-6-methylpyridine) can undergo Suzuki-Miyaura coupling with a tetrahydro-pyridinyl boronic acid derivative. Key variables include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used .

- Solvent system : Polar aprotic solvents (e.g., DMF) enhance solubility but may require inert atmospheres to prevent oxidation .

- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may increase side-product formation .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the product with >95% purity .

Basic: How do steric and electronic effects of the 6'-methyl group influence the coordination chemistry of this ligand?

Answer:

The 6'-methyl group introduces steric hindrance, which:

- Restricts ligand conformation : Prevents planar coordination geometries, favoring distorted octahedral or tetrahedral metal complexes .

- Modulates electron density : Methyl groups donate electron density via inductive effects, stabilizing metal centers in lower oxidation states (e.g., Cu(I) vs. Cu(II)) .

Experimental validation involves comparing UV-Vis spectra and cyclic voltammetry of methyl-substituted vs. unsubstituted bipyridine complexes .

Advanced: What challenges arise in characterizing the supramolecular assemblies of this ligand, and how are they resolved?

Answer:

Key challenges include:

- Dynamic behavior : Flexible tetrahydro-pyridine rings lead to conformational isomerism, complicating NMR analysis. Variable-temperature NMR (VT-NMR) or NOESY can resolve this .

- Crystallization difficulties : The methyl group reduces symmetry, hindering single-crystal growth. Vapor diffusion with dichloromethane/hexane mixtures improves crystal quality .

- Metal-ligand binding ambiguity : X-ray absorption spectroscopy (XAS) or EXAFS clarifies bond lengths and coordination modes .

Advanced: How do solvent and counterion choices affect the stability of metal complexes with this ligand in catalytic applications?

Answer:

- Solvent polarity : Nonpolar solvents (e.g., toluene) stabilize neutral complexes, while polar solvents (e.g., acetonitrile) favor ionic species, altering catalytic turnover .

- Counterion effects : Bulky counterions (e.g., PF₆⁻ vs. Cl⁻) enhance solubility in organic media but may block active sites. Conductivity measurements and DFT calculations guide optimal pairings .

- pH dependence : Protonation of the tetrahydro-pyridine nitrogen disrupts metal binding. Potentiometric titrations determine pH stability windows .

Advanced: How can contradictory data on the redox behavior of cobalt complexes with this ligand be reconciled?

Answer:

Contradictions often arise from:

- Ligand non-innocence : The ligand may undergo redox changes independent of the metal. Combined EPR and UV-Vis-NIR spectroelectrochemical studies differentiate metal- vs. ligand-centered processes .

- Solvent-dependent speciation : For example, Co(II)/Co(III) equilibria shift in coordinating solvents like DMSO. Cyclic voltammetry under controlled solvent conditions resolves this .

- Spin-state crossover : Magnetic susceptibility measurements (SQUID) identify spin-state transitions that complicate redox assignments .

Basic: What spectroscopic techniques are most effective for characterizing the ligand and its metal complexes?

Answer:

- NMR : ¹H and ¹³C NMR identify substitution patterns and confirm ligand purity. Paramagnetic broadening in metal complexes requires deuterated solvents and high-field instruments .

- IR spectroscopy : Stretching frequencies of C=N (1600–1650 cm⁻¹) and M–N bonds (400–600 cm⁻¹) confirm coordination .

- Mass spectrometry : High-resolution ESI-MS verifies complex stoichiometry and detects fragmentation pathways .

Advanced: What strategies mitigate decomposition pathways in photochemical applications of ruthenium complexes with this ligand?

Answer:

Decomposition often results from:

- Ligand photosubstitution : UV light induces ligand dissociation. Substituting labile ligands (e.g., Cl⁻ with bidentate carboxylates) improves stability .

- Oxidative degradation : Antioxidants (e.g., ascorbic acid) or anaerobic conditions (glovebox) suppress Ru(II)→Ru(III) oxidation .

- Aggregation : Dynamic light scattering (DLS) monitors nanoparticle formation, which quenches excited states. Steric modifiers (e.g., PEG) prevent aggregation .

Basic: How does the ligand’s tetrahydro-pyridine ring influence its solubility and reactivity compared to fully aromatic bipyridines?

Answer:

- Solubility : The saturated ring increases hydrophobicity, reducing aqueous solubility but enhancing compatibility with nonpolar solvents .

- Reactivity : Reduced aromaticity lowers π-backbonding capacity, weakening metal-ligand bonds. This increases ligand lability in catalytic cycles .

- Basicity : The tetrahydro-pyridine nitrogen is more basic than aromatic pyridines, favoring protonation under acidic conditions .

Advanced: What computational methods are used to predict the ligand’s binding affinity for lanthanides vs. actinides?

Answer:

- DFT calculations : Compare Gibbs free energies of Ln(III) vs. An(III) complexes to predict selectivity .

- Molecular dynamics (MD) : Simulate solvent effects on ligand conformation and metal-ion accessibility .

- Natural population analysis (NPA) : Quantifies charge transfer from ligand to metal, correlating with experimental extraction efficiency .

Advanced: How can ligand modifications enhance catalytic activity in CO₂ reduction reactions?

Answer:

- Electron-withdrawing substituents : Nitro or cyano groups at the 4-position increase metal electrophilicity, improving CO₂ binding .

- Extended conjugation : Introducing π-donor groups (e.g., phenylethynyl) enhances charge transfer to the metal center .

- Steric tuning : Bulky substituents at the 6'-position prevent dimerization of catalytic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.